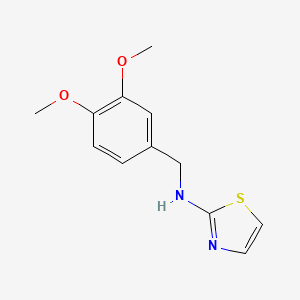

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUOVTFGZAHTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Molecular Pharmacology and Biochemical Interactions of 3,4 Dimethoxy Benzyl Thiazol 2 Yl Amine and Analogues

Enzyme Inhibition Profiles

The interaction of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine and its analogues with various enzyme systems is a critical aspect of its pharmacological profile. The thiazole (B1198619) ring and its substituents play a key role in defining the potency and selectivity of these interactions.

Alkaline Phosphatase Inhibition Mechanisms

Alkaline phosphatases (APs) are a group of enzymes that are crucial in various physiological processes, and their inhibition is a therapeutic strategy for several diseases. Thiazole derivatives have emerged as potent inhibitors of these enzymes. Research has shown that various thiazole-containing compounds can significantly inhibit AP isoforms. For instance, a study on thiazol-2-ylidene-benzamide derivatives identified compounds with high sensitivity towards human tissue non-specific alkaline phosphatase (h-TNAP), with the most potent exhibiting an IC50 value of 0.079 µM researchgate.netuokerbala.edu.iq. Another series of pyrazolo-oxothiazolidine derivatives also demonstrated significant ALP inhibition, with the most active compound having an IC50 of 0.045 µM, acting via a non-competitive mechanism nih.govacs.org.

While direct studies on this compound are limited, a closely related analogue, 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (B178648), has been shown to be a selective and potent inhibitor of human intestinal alkaline phosphatase (h-IAP) with an IC50 value of 0.71 µM nih.gov. The mechanism of inhibition by many thiazole derivatives has been identified as uncompetitive or non-competitive, suggesting that these compounds may bind to an allosteric site on the enzyme or the enzyme-substrate complex, rather than directly at the active site nih.govacs.orgguidechem.com. The 3,4-dimethoxybenzyl moiety likely contributes to the binding affinity and selectivity of the compound.

Table 1: Alkaline Phosphatase Inhibition by Thiazole Analogues

| Compound Class | Specific Analogue | Target Enzyme | IC50 Value (µM) | Inhibition Mechanism |

|---|---|---|---|---|

| Thiazol-2-ylidene-benzamides | 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide | h-TNAP | 0.079 | - |

| Pyrazolo-oxothiazolidines | Compound 7g | ALP | 0.045 | Non-competitive |

| 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines | 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine | h-IAP | 0.71 | - |

| 1,2,4-Triazole-3-thiones | Compound 6p | Alkaline Phosphatase | 0.044 | - |

Acetylcholinesterase (AChE) Inhibition and Interactions with Active Sites

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary target in the management of Alzheimer's disease. The thiazole scaffold has been extensively investigated for its AChE inhibitory potential. Numerous studies have demonstrated that thiazole and its derivatives can act as potent AChE inhibitors, with some exhibiting activity comparable to the standard drug, donepezil researchgate.netnih.govrsc.org.

The structure-activity relationship (SAR) studies of thiazole analogues reveal that the nature and position of substituents on the thiazole and associated phenyl rings are crucial for activity researchgate.netnih.govrsc.orgclockss.orgmdpi.com. For instance, certain thiazolylhydrazone derivatives have shown IC50 values in the nanomolar range nih.govrsc.org. Molecular docking studies suggest that these inhibitors can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, a characteristic of dual-binding inhibitors like donepezil rsc.org. The N-benzyl moiety, present in the subject compound, is known to mimic the N-benzylpiperidine part of donepezil, facilitating binding to the AChE active site.

Table 2: Acetylcholinesterase (AChE) Inhibition by Thiazole Analogues

| Compound Class | Specific Analogue | IC50 Value (µM) |

|---|---|---|

| Thiazolylhydrazone Derivatives | Compound 2i | 0.028 |

| Thiazolylhydrazone Derivatives | Compound 2g | 0.031 |

| Thiazolylhydrazone Derivatives | Compound 2e | 0.040 |

| Thiazolylhydrazone Derivatives | Compound 2b | 0.056 |

| Thiazolylhydrazone Derivatives | Compound 2a | 0.063 |

| 1,3-Thiazole Derivatives | Compound 7 | 91 |

| 5-benzyl-1,3,4-thiadiazol-2-amine Derivatives | 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine | 49.86 |

Evaluation Against Other Key Enzyme Systems

The therapeutic potential of this compound and its analogues extends to other significant enzyme systems implicated in various pathologies.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cancer cell proliferation and migration. Thiazole-based compounds have been investigated as FAK inhibitors. For example, novel imidazo[2,1-b]thiazole derivatives have shown promising results as potential FAK inhibitors, with molecular docking studies revealing critical interactions within the enzyme's active site scbt.com. The development of thiazole derivatives as FAK inhibitors represents a promising avenue for anticancer therapies globalresearchonline.net.

Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurodegenerative diseases. Thiazole and its derivatives have been identified as selective inhibitors of MAO-B growingscience.comresearchgate.net. For instance, a series of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives displayed potent and selective MAO-B inhibition, with the most active compound showing an IC50 value in the nanomolar range researchgate.net. Compounds bearing a dihydroxy moiety on the phenyl ring have shown significant inhibitory activity against both MAO-A and MAO-B nih.gov.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): COX and 5-LOX are key enzymes in the inflammatory pathway. Thiazole derivatives have been explored as inhibitors of both COX and 5-LOX researchgate.netnih.gov. Some N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent 5-LOX inhibitors with IC50 values in the nanomolar range researchgate.net. Additionally, certain thiazole derivatives have shown selective inhibition of COX-2, while others act as non-selective COX-1/COX-2 inhibitors researchgate.netsciopen.com. A recent study highlighted a thiazole derivative as a promising dual inhibitor of DNase I and 5-LOX, with an IC50 of 56 nM for 5-LOX.

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a crucial role in the stability and function of many oncoproteins, making it an attractive target for cancer therapy. While direct evidence for this compound is lacking, various heterocyclic compounds, including those with thiadiazole scaffolds, have been developed as potent HSP90 inhibitors, binding to the N-terminal domain of the protein with high affinity.

Table 3: Inhibition of Various Enzyme Systems by Thiazole Analogues

| Enzyme System | Compound Class/Analogue | IC50 Value/Activity |

|---|---|---|

| MAO-B | [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivative (Compound 9) | 3.8 nM |

| MAO-B | Thiazole derivative (Compound 3t) | 0.025 µM |

| MAO-A | Thiazole derivative (Compound 3t) | 0.123 µM |

| COX-2 | 4-substituted thiazole analogue of indomethacin (Compound 2a) | 0.3 nM |

| 5-LOX | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 nM |

| 5-LOX | Thiazole derivative (Compound 29) | 56 nM |

| HSP90 | 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivative | Kd of 0.6 to 0.8 nM |

Receptor Modulation Studies

Beyond enzyme inhibition, the interaction of this compound and its analogues with various receptors is a key area of investigation to understand their broader pharmacological effects.

Investigations into Other Receptor Interactions

The broader receptor pharmacology of benzyl-thiazol-amine derivatives is an area of active research. For instance, the benzylamine moiety is a common feature in ligands for various receptors, including histamine receptors. Studies on histamine H3 receptor antagonists have identified compounds with high affinity, and these antagonists are being explored for their potential in treating neurological and sleep disorders. The structural components of this compound, namely the benzylamine and the heterocyclic thiazole ring, suggest the possibility of interactions with a range of receptor systems. However, specific investigations are required to determine the binding affinities and functional activities of this compound at histamine receptors and other receptor families.

Mechanistic Insights into Cellular Activity

The therapeutic potential of this compound and its analogues stems from their diverse interactions with cellular machinery. These compounds have been investigated for a range of pharmacological effects, primarily focusing on their ability to modulate pathways involved in cell proliferation, microbial growth, inflammation, neuronal activity, and oxidative stress. The core structure, featuring a thiazole ring, serves as a versatile scaffold for chemical modifications, leading to a broad spectrum of biological activities.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Analogues of this compound have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. The thiazole moiety is a key feature in many compounds designed for anticancer effects. researchgate.netmdpi.com The mechanisms of action are varied, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that govern tumor growth and metastasis. nih.govmdpi.com

Research has shown that different derivatives exhibit varying potency and selectivity against specific cancer types. For instance, certain benzimidazole-thiazole compounds have shown notable anticancer activity against human liver carcinoma (HepG2) and rat adrenal medulla (PC12) cell lines. Similarly, thiazole derivatives combined with a 1,3,4-thiadiazole ring have been identified as promising cytotoxic agents against hepatocellular carcinoma (HepG2). mdpi.com The anticancer potential of these compounds is also linked to their ability to suppress the growth of cancer cells (cytotoxic effects) and inhibit tumor angiogenesis. researchgate.net

The inhibitory concentrations (IC₅₀), which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various analogues across numerous cell lines, as detailed in the table below.

| Compound/Extract Type | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Glycoprotein from algae | A549 | Lung Cancer | ~40 µg/mL | mdpi.com |

| Chlorella vulgaris extract | MCF-7 | Breast Cancer | 15.53 µg/mL | researchgate.net |

| Gracilaria extract | HepG2 | Liver Cancer | 15.46 µg/mL | researchgate.net |

| Benzimidazole derivative (se-182) | HepG2 | Liver Cancer | Significant Activity | |

| Benzimidazole derivative (se-182) | A549 | Lung Cancer | Significant Activity | |

| Thiazole-1,3,4-thiadiazole derivative 9 | HepG2 | Liver Cancer | 1.61 ± 1.92 µg/mL | mdpi.com |

| Thiazole-1,3,4-thiadiazole derivative 10 | HepG2 | Liver Cancer | 1.98 ± 1.22 µg/mL | mdpi.com |

| Epicatechin | MDA-MB-231 | Breast Cancer | 350 µM | nih.gov |

| Epicatechin | MCF-7 | Breast Cancer | 350 µM | nih.gov |

Antimicrobial Mechanisms: Antibacterial, Antifungal, Antitubercular, Antiviral, and Antiparasitic Effects

The thiazole scaffold is integral to a variety of compounds with broad-spectrum antimicrobial properties. These derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, various fungal species, and the Mycobacterium tuberculosis bacterium. mdpi.comnih.govresearchgate.net

Antibacterial and Antifungal Activity: The antimicrobial action of thiazole analogues is often attributed to their ability to interfere with essential microbial processes. For instance, some naphtho[2,3-d]thiazole-4,9-dione derivatives exert their effect by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov The structure-activity relationship of these compounds often reveals that the presence of specific functional groups, such as electron-withdrawing groups on an associated phenyl ring, can significantly enhance antibacterial potency. nih.gov Certain thiazole-based compounds have demonstrated greater efficacy against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), than standard antibiotics like ampicillin. mdpi.com

Antitubercular Activity: Several classes of thiazole-containing compounds have been investigated for their potential to treat tuberculosis. Substituted acrylohydrazides and triazole thiols have demonstrated potent activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains. researchgate.netmdpi.com These compounds represent promising leads in the search for new anti-TB agents. mdpi.com

Antiviral Activity: Derivatives incorporating the imidazo[2,1-b]thiazole moiety have been evaluated for their activity against a diverse range of RNA and DNA viruses. nih.gov These compounds are being explored as potential probes for designing novel antiviral therapeutic agents. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) for various thiazole analogues against selected microbial pathogens.

| Compound Type | Organism | Activity Type | MIC Value | Reference |

|---|---|---|---|---|

| Thiazole-1,3,4-oxadiazole (5c) | S. aureus | Antibacterial | 0.004 µmol/mL | nih.gov |

| Thiazole-1,3,4-oxadiazole (5i) | S. aureus | Antibacterial | 0.004 µmol/mL | nih.gov |

| Thiazole-1,3,4-oxadiazole (5f) | C. albicans | Antifungal | 0.008 µmol/mL | nih.gov |

| Acrylohydrazide (3c) | M. tuberculosis H37Rv | Antitubercular | 2.54 µg/mL | researchgate.net |

| Acrylohydrazide (3g) | M. tuberculosis H37Rv | Antitubercular | 2.74 µg/mL | researchgate.net |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | M. tuberculosis H37Rv | Antitubercular | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR M. tuberculosis | Antitubercular | 11 µg/mL | mdpi.com |

Anti-inflammatory Pathways and Immunomodulatory Effects

Thiazole derivatives have emerged as potent modulators of inflammatory responses. Their mechanisms often involve the suppression of key inflammatory mediators and the regulation of signaling pathways that are activated during inflammation. researchgate.netbmbreports.org

A novel derivative, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), has been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-treated microglial cells. bmbreports.org Its activity is linked to the attenuation of the nucleotide-binding and oligomerization domain-like receptor containing a pyrin domain 3 (NLRP3) inflammasome. bmbreports.org This compound significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, it downregulates the levels of nitric oxide (NO), a key inflammatory molecule. bmbreports.org The regulation of the NLRP3-mediated signaling pathway appears to be a central mechanism for the anti-inflammatory effects of these thiazole analogues. bmbreports.org

Other research efforts have focused on designing thiazole derivatives as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in the inflammatory cascade. researchgate.net Additionally, compounds linking benzimidazole and thiazole structures have shown promising anti-inflammatory activity, further highlighting the versatility of this chemical scaffold in developing new anti-inflammatory agents. mdpi.com

Neuropharmacological Mechanisms: Anticonvulsant, Psychotropic, and Central Nervous System (CNS) Activity

The thiazole ring is a recognized scaffold in the design of new agents with activity in the central nervous system (CNS), particularly for the treatment of epilepsy. mdpi.commdpi.com Various thiazole-containing compounds have been synthesized and evaluated for anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. mdpi.comnih.gov

The mechanism of action for these anticonvulsant agents is often multifactorial. Some thiazole-thiazolidinone hybrids are presumed to have a mixed mechanism that involves enhancing GABA-ergic activity, which increases inhibitory processes in the CNS, and blocking sodium channels, which reduces neuronal excitation. mdpi.com Structure-activity relationship analyses have revealed that specific substitutions on the thiazole ring or associated moieties are crucial for potent anticonvulsant activity. mdpi.com

Notably, some thiazole derivatives with pronounced anticonvulsant effects have been studied for their related psychotropic properties. For example, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone was found to be a potential anticonvulsant that does not negatively affect locomotor activity, anxiety, or memory in animal models. researchgate.net This suggests the possibility of developing anticonvulsants with a favorable side-effect profile.

Antioxidative Stress Modulation and Redox Biology

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Thiazole derivatives have been identified as having significant antioxidant potential, capable of mitigating oxidative damage through various mechanisms. nih.govmdpi.com

Several thiazole analogues have demonstrated neuroprotective effects attributed to their ability to scavenge ROS. bmbreports.org For example, in studies with microglial cells, the thiazole derivative KHG26700 was shown to suppress LPS-induced increases in ROS and lipid peroxidation. bmbreports.org This indicates a direct role in modulating redox biology within the cell.

Other studies have focused on designing thiazole-containing compounds as potent antioxidants. N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been identified as efficient hydroxyl radical scavengers and inhibitors of lipid peroxidation. mdpi.com Similarly, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have also been evaluated for their antioxidant properties. nih.gov The ability of these compounds to neutralize free radicals and inhibit oxidative processes underscores their potential therapeutic applications in diseases associated with oxidative stress. mdpi.comjmchemsci.com

Structure Activity Relationship Sar and Computational Chemistry of 3,4 Dimethoxy Benzyl Thiazol 2 Yl Amine Analogues

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is essential in identifying the key structural motifs of a molecule that are responsible for its biological activity. For (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine analogues, the principal pharmacophoric features can be attributed to the thiazole (B1198619) ring, the substituted benzyl (B1604629) group, and the amine linker.

The Role of the Thiazole Nucleus as a Core Pharmacophore in Diverse Biological Activities

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. globalresearchonline.netwjrr.org Its unique structural and electronic properties, including the presence of sulfur and nitrogen atoms, allow it to engage in various non-covalent interactions with biological macromolecules. nih.govnih.gov This versatility has led to the development of thiazole-containing compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netnih.govsysrevpharm.org

The thiazole nucleus can act as a bioisosteric replacement for other aromatic or heteroaromatic rings, offering advantages in terms of metabolic stability and pharmacokinetic properties. researchgate.net Its ability to participate in hydrogen bonding, metal chelation, and π-π stacking interactions makes it a crucial component for anchoring ligands to the active sites of enzymes and receptors. nih.govaip.org The aromatic nature of the thiazole ring, with some dienic character, contributes to its stability and allows for diverse substitutions to modulate its biological profile. sysrevpharm.org

The following table summarizes the diverse biological activities associated with the thiazole pharmacophore:

| Biological Activity | Therapeutic Area |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antiviral | Infectious Diseases |

| Antidiabetic | Metabolic Disorders |

| Analgesic | Pain Management |

Influence of the 3,4-Dimethoxybenzyl Moiety on Target Binding and Selectivity

The 3,4-dimethoxy substitution pattern can impact ligand binding and selectivity in several ways:

Enhanced Solubility and Stability: The dimethoxybenzyl group can improve the solubility of the parent molecule, which is a crucial factor for bioavailability. sciopen.com It can also act as a protective group during synthesis, highlighting its stability. clockss.org

Specific Interactions: The oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors, forming specific interactions with amino acid residues in the binding pocket of a target protein.

Conformational Rigidity: The presence of the benzyl group can introduce a degree of conformational rigidity, which may be favorable for binding to a specific target by reducing the entropic penalty upon binding.

Lipophilicity: The methoxy groups contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access intracellular targets.

The influence of the 3,4,5-trimethoxyphenyl moiety, a closely related structure, has been shown to be important for the cytotoxic activity of some compounds, suggesting that the methoxy substitution pattern on the phenyl ring is a key determinant of biological effect. tandfonline.com

Impact of Substituents on the Amine Linkage and Thiazole Ring on Potency and Specificity

Modification of the amine linkage and substitution on the thiazole ring are critical strategies for fine-tuning the potency and selectivity of this compound analogues.

Substituents on the Amine Linkage:

The nature of the substituent on the amine nitrogen can significantly affect the molecule's properties. For instance, acylation or alkylation of the amine can alter its basicity, hydrogen bonding capacity, and steric profile. These changes can directly impact the binding affinity and selectivity for a particular biological target. Structure-activity relationship studies on similar scaffolds have shown that even small changes to this linker region can lead to significant differences in biological activity. nih.govresearchgate.net

Substituents on the Thiazole Ring:

The thiazole ring offers several positions (C2, C4, and C5) for substitution, and the nature and position of these substituents can have a profound effect on the compound's pharmacological profile. nih.govpharmaguideline.com

Position 2: The amine linkage is at the 2-position in the parent compound. Modifications at this position are central to the core structure.

The following table illustrates the potential impact of different types of substituents on the thiazole ring:

| Substituent Type | Potential Impact on Activity |

| Alkyl groups | Increased lipophilicity, potential for hydrophobic interactions |

| Aryl groups | Introduction of π-stacking interactions, potential for improved potency |

| Halogens | Altered electronic properties, potential for halogen bonding |

| Hydroxyl/Amino groups | Increased hydrogen bonding capacity, improved solubility |

Molecular Docking and Binding Mode Analysis

Computational methods such as molecular docking are powerful tools for predicting and analyzing the binding of small molecules to their macromolecular targets. mdpi.com These techniques provide valuable insights into the binding mode, key interactions, and the structural basis for the observed biological activity of this compound analogues.

Ligand-Target Protein Interaction Modeling and Identification of Key Residues

Molecular docking simulations can predict the preferred orientation of a ligand within the binding site of a target protein. researchgate.net For thiazole derivatives, docking studies have been instrumental in identifying key amino acid residues that are crucial for binding. These studies often reveal that the thiazole ring and its substituents engage in specific interactions with residues in the active site. nih.gov

For this compound analogues, docking studies would aim to:

Identify the most probable binding pose within the target's active site.

Determine the key amino acid residues involved in the interaction.

Provide a rationale for the observed structure-activity relationships.

For example, in the context of enzyme inhibition, key residues in the active site, such as those involved in catalysis or substrate recognition, are often found to interact with the ligand. nih.gov

Analysis of Hydrogen Bonding, Hydrophobic Interactions, and Pi-Stacking

The stability of the ligand-protein complex is determined by a combination of non-covalent interactions. nih.gov For this compound analogues, the following interactions are expected to be significant:

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the amine linker can act as hydrogen bond acceptors and donors, respectively. aip.org The oxygen atoms of the dimethoxybenzyl moiety can also participate in hydrogen bonding as acceptors. These interactions with polar amino acid residues are often critical for high-affinity binding. nih.gov

Hydrophobic Interactions: The benzyl and thiazole rings, as well as any alkyl substituents, can engage in hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are a major driving force for ligand binding. nih.gov

The table below summarizes the key molecular interactions and the corresponding structural features of this compound analogues that are likely involved.

| Interaction Type | Key Structural Feature(s) | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Thiazole nitrogen, Amine linker (NH), Methoxy oxygens | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Arginine |

| Hydrophobic Interactions | Benzyl ring, Thiazole ring, Alkyl substituents | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| Pi-Stacking | Benzyl ring, Thiazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiazole derivatives, QSAR studies help identify the key molecular features that govern their therapeutic effects. researchgate.netresearchgate.net

The development of a robust QSAR model is a systematic process that begins with a dataset of molecules with known biological activities. researchgate.netijpsdronline.com In the case of thiazole analogues, this involves compiling a series of related compounds and their measured activities (e.g., inhibitory concentrations, IC₅₀) against a specific biological target. laccei.orgresearchgate.net The biological activity data is often converted to a logarithmic scale (pIC₅₀) for a more linear relationship with structural properties. researchgate.netijpsdronline.com

The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netijpsdronline.comlaccei.org Various statistical methods are employed to generate the QSAR model, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common approaches. laccei.orgimist.maresearchgate.net The goal is to create an equation that links molecular descriptors (numerical representations of molecular properties) to the biological activity. imist.maresearchgate.net

Validation is a critical step to ensure the model is statistically significant and has predictive capabilities. imist.ma Internal validation is often performed using cross-validation techniques (like leave-one-out), which generates a cross-validation coefficient (q² or R²cv). researchgate.netimist.ma External validation involves using the model to predict the activity of the compounds in the test set, which were not used in model development. imist.maresearchgate.net The predictive ability is assessed by the predictive R² (R²test). researchgate.netimist.ma A statistically sound model will have high values for the correlation coefficient (R²), cross-validation coefficient (q²), and predictive R² (R²test). researchgate.netresearchgate.netimist.ma For instance, a 2D-QSAR model for the antimicrobial activity of aryl thiazole derivatives showed a high correlation (R² = 0.9521) and internal predictivity (q² = 0.8619). researchgate.netijpsdronline.com

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be categorized as topological, electronic, geometric, and physicochemical. imist.maresearchgate.net The selection of relevant descriptors is a key part of building an accurate model. researchgate.net

Statistical analysis of the selected descriptors reveals which molecular properties are most influential for the biological activity of thiazole analogues. imist.ma For example, 2D QSAR studies on certain thiazole derivatives revealed that T_C_C_4 descriptors, which are topological descriptors, were major contributors to their inhibitory activity. researchgate.netijpsdronline.com In another study on thiazole derivatives as PIN1 inhibitors, descriptors such as molar refractivity (MR), lipophilicity (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological index (J) were found to be important for activity in an MLR model. imist.maresearchgate.net

The interpretation of these descriptors provides valuable insights for drug design.

Electrostatic Descriptors : These relate to the charge distribution in the molecule. 3D-QSAR models have shown that electrostatic effects can dominantly determine the binding affinities of thiazole derivatives, suggesting that modifying substituents to alter the charge distribution could enhance activity. researchgate.netijpsdronline.com

Physicochemical Descriptors : Properties like LogP (a measure of lipophilicity) are crucial. The significance of LogP in a model indicates that the compound's ability to cross cell membranes is a key factor in its activity. imist.ma

The following table summarizes some common QSAR descriptors and their general interpretations.

| Descriptor Category | Example Descriptor | Interpretation in SAR |

| Physicochemical | LogP | Represents lipophilicity; influences membrane permeability and absorption. imist.ma |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability; indicates potential for van der Waals interactions with a target. imist.ma |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the molecule's ability to accept electrons; relevant for reactions and interactions with biological targets. imist.maresearchgate.net |

| Topological | Kappa Shape Indices (e.g., kappa2) | Describe molecular shape and complexity, which can be critical for fitting into a receptor's binding site. nih.gov |

| Electrostatic | Quadrupole Moment (e.g., Quadrupole1) | Describes the distribution of charge in the molecule, influencing electrostatic interactions with the target protein. nih.gov |

Molecular Dynamics (MD) Simulations to Explore Conformational Stability and Binding Dynamics

While QSAR provides statistical correlations, Molecular Dynamics (MD) simulations offer a dynamic view of how a ligand like this compound or its analogues interacts with its biological target over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the physical movements and conformational changes of a protein-ligand complex. nih.govbiointerfaceresearch.com

These simulations are used to assess the stability of the docked pose of a ligand in the active site of a protein. researchgate.net Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound. nih.gov

Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual amino acid residues in the protein. High RMSF values can highlight flexible regions of the protein, while low values in the binding site suggest a stable interaction with the ligand. nih.gov

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. The persistence of key hydrogen bonds is often a strong indicator of a stable and specific interaction. nih.govnih.gov

MD simulations on thiazole derivatives have confirmed the stability of protein-ligand complexes, validating results from initial molecular docking studies. nih.gov These simulations provide crucial insights into the binding modes and conformational stability of the compounds within the binding pocket of their target proteins, which is information that is essential for designing derivatives with improved affinity and specificity. researchgate.netnih.gov

In Silico ADMET Prediction for CNS Activity and Drug-Likeness

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. mspsss.org.ua In silico tools are widely used to predict these properties for compounds like this compound analogues early in the drug discovery process, saving time and resources. nih.govnih.gov

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally bioavailable drugs. orientjchem.org Computational tools like SwissADME can predict a wide range of parameters. nih.govmspsss.org.ua For thiazole derivatives, studies have shown that many analogues possess promising drug-like properties and potential for good oral bioavailability. mspsss.org.uaresearchgate.net

Key predicted parameters include:

Lipophilicity (LogP) : Affects absorption, distribution, and toxicity. nih.gov While essential for membrane crossing, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance. nih.govsemanticscholar.org

Aqueous Solubility : Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption : High predicted GI absorption is a desirable trait for orally administered drugs. nih.gov

Blood-Brain Barrier (BBB) Permeation : For compounds targeting the Central Nervous System (CNS), the ability to cross the BBB is essential. This is often predicted based on properties like polarity and molecular size.

Cytochrome P450 (CYP) Inhibition : Predicting whether a compound inhibits key metabolic enzymes like CYP isoforms is important for avoiding drug-drug interactions.

Toxicity Profile : In silico models can predict potential toxicities, such as mutagenicity (AMES toxicity) and cardiotoxicity (hERG inhibition), guiding the selection of safer candidates. researchgate.net

The following table presents key ADMET and drug-likeness parameters and their significance in drug design.

| Parameter | Desirable Range/Outcome | Significance |

| Molecular Weight (MW) | < 500 g/mol | Influences absorption and diffusion. Part of Lipinski's Rule. orientjchem.org |

| LogP | < 5 | A measure of lipophilicity. Part of Lipinski's Rule. orientjchem.orgnih.gov |

| Hydrogen Bond Donors | < 5 | Influences solubility and membrane permeability. Part of Lipinski's Rule. orientjchem.org |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and membrane permeability. Part of Lipinski's Rule. orientjchem.org |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes. orientjchem.org |

| GI Absorption | High | Indicates good potential for oral bioavailability. nih.gov |

| BBB Permeant | Yes/No | Critical for CNS-acting drugs; depends on the therapeutic target. |

| AMES Toxicity | Negative | Predicts mutagenic potential. A negative result is desired for safety. researchgate.net |

In silico ADMET and drug-likeness analyses for various thiazole and benzothiazole (B30560) derivatives have successfully established their potential as drug candidates by predicting their physicochemical properties and adherence to established rules. orientjchem.org

Future Research Directions and Translational Potential of this compound: A Conceptual Framework

The compound this compound represents a unique molecular architecture combining a substituted benzyl moiety with a 2-aminothiazole (B372263) core. The thiazole ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. monash.edunih.govresearchgate.netglobalresearchonline.netnih.gov This article outlines a conceptual framework for future research, focusing on the translational potential of this specific scaffold and its analogues.

Q & A

Q. What are the established synthetic routes for (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine, and what reaction conditions optimize yield?

The compound is synthesized via condensation reactions. A representative method involves refluxing 2-aminothiazole derivatives (e.g., 4-phenylthiazol-2-amine) with 3,4-dimethoxybenzaldehyde in ethanol with catalytic acetic acid. Reaction conditions (e.g., 7 hours reflux, ethanol solvent) favor Schiff base formation . Alternative routes use substituted benzaldehydes and thiourea derivatives under similar conditions, with recrystallization (ethanol) for purification . Yield optimization requires stoichiometric control of reactants and pH adjustment (acetic acid catalysis) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the thiazole and benzyl groups .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC for purity assessment (>95% purity threshold for biological assays) .

- FT-IR to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. How do researchers design bioactivity assays for thiazole derivatives like this compound?

Standard assays include:

- Antimicrobial susceptibility testing (e.g., broth microdilution per CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition studies (e.g., kinase or protease assays) using fluorometric or colorimetric substrates .

- Cytotoxicity screening via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are mandatory to validate results .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound during synthesis?

The reaction proceeds via nucleophilic attack of the thiazole-2-amine’s NH₂ group on the aldehyde carbonyl, forming an imine intermediate. Density-functional theory (DFT) studies suggest that electron-donating methoxy groups on the benzyl moiety lower the activation energy by stabilizing transition states through resonance . Competing pathways (e.g., over-alkylation) are mitigated by using mono-functional aldehydes and avoiding excess base .

Q. How can computational modeling predict the compound’s electronic structure and binding interactions?

- DFT calculations (B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., bacterial dihydrofolate reductase) by simulating ligand-receptor binding .

- MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do structural modifications (e.g., methoxy group position) affect bioactivity?

SAR studies reveal:

- 3,4-Dimethoxy substitution enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Thiazole ring methylation reduces steric hindrance, increasing binding affinity to fungal CYP51 (target for antifungals) .

- Replacing the benzyl group with heteroaromatic moieties (e.g., pyridine) alters selectivity toward cancer cell lines .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) arise from:

- Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) .

- Impurity interference : Use orthogonal purification (e.g., column chromatography + recrystallization) to achieve >98% purity .

- Strain-specific responses : Cross-validate results with clinical isolates and reference strains .

Q. What advanced techniques optimize synthetic protocols for scale-up?

- Flow chemistry : Continuous reactors reduce reaction times and improve heat management for gram-scale synthesis .

- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent ratio) identifies optimal conditions .

- In-line analytics : PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.